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Abstract

DL-Methioninol, a chiral amino alcohol derived from the essential amino acid methionine,
serves as a versatile building block in organic synthesis and drug development. Its structure,
featuring a primary alcohol, a primary amine, and a thioether side chain, presents a unique
combination of functional groups that are pivotal for its role in the synthesis of complex
molecules and as a chiral auxiliary. This technical guide provides a comprehensive overview of
the structure, stereochemistry, physicochemical properties, synthesis, and chiral resolution of
DL-Methioninol, tailored for professionals in the fields of chemical research and
pharmaceutical development.

Introduction

DL-Methioninol, with the systematic IUPAC name (RS)-2-Amino-4-(methylthio)-1-butanol, is
the racemic mixture of D-Methioninol and L-Methioninol.[1] It is a derivative of the amino acid
DL-methionine where the carboxylic acid group is reduced to a primary alcohol. This
modification significantly alters the molecule's physical and chemical properties, rendering it a
valuable intermediate in various synthetic applications. Its utility spans from being a precursor
in the synthesis of bioactive compounds to acting as a chiral ligand in asymmetric catalysis.
Understanding the nuanced structural and stereochemical aspects of DL-Methioninol is
paramount for its effective application in research and development.
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Structure and Stereochemistry

The chemical structure of DL-Methioninol is characterized by a four-carbon backbone. A
primary amino group is attached to the second carbon (C2), a primary hydroxyl group to the
first carbon (C1), and a methylthioethyl group to the third carbon (C3).

Chemical Structure

e Molecular Formula: CsH1sNOS[2]

Molecular Weight: 135.23 g/mol [2]

IUPAC Name: (RS)-2-Amino-4-(methylthio)-1-butanol[1]

CAS Number: 16720-80-2[2]

Synonyms: DL-Met-ol, (x)-2-Amino-4-(methylthio)-1-butanol, H-DL-Met-ol

The structural formula of DL-Methioninol is depicted below:

Stereochemistry

The stereochemistry of DL-Methioninol is centered around the chiral carbon at the C2
position, which is bonded to four different groups: a hydrogen atom, an amino group (-NHz), a
hydroxymethyl group (-CH20H), and a 2-(methylthio)ethyl group (-CH2CH2SCHs3). This chirality
gives rise to two enantiomers: (R)-2-Amino-4-(methylthio)-1-butanol (D-Methioninol) and (S)-2-
Amino-4-(methylthio)-1-butanol (L-Methioninol). DL-Methioninol is a racemic mixture, meaning
it contains equal amounts of the D- and L-enantiomers, rendering it optically inactive.

Figure 1: Enantiomers of Methioninol

The individual enantiomers possess distinct optical properties:

Enantiomer CAS Number Optical Rotation
L-Methioninol 2899-37-8 [a]2°/D = -19° (c=1 in ethanol)
D-Methioninol 87206-44-8 [0]2°/D = +19° (c=1 in ethanol)
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Physicochemical and Spectroscopic Data
Physicochemical Properties

A summary of the key physicochemical properties of DL-Methioninol is presented in the table

below. It is important to note that as a racemic mixture, some properties may differ from those

of the pure enantiomers.

Property Value Reference
Viscous colorless liquid to light
Appearance ] )
yellowish oil
Molecular Formula CsHisNOS [2]
Molecular Weight 135.23 g/mol [2]
Melting Point 31°C
Boiling Point Decomposes upon heating
Density Not readily available
- Soluble in water, ethanol,
Solubility

methanol.[3][4][5]

Spectroscopic Data (Predicted)

While specific, high-resolution spectra for DL-Methioninol are not widely published, the

expected spectral features can be predicted based on its structure and data from its parent

compound, DL-methionine.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of

the methyl group attached to sulfur, the methylene groups of the ethyl chain, the methine

proton at the chiral center, the methylene protons of the hydroxymethyl group, and the

protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the

neighboring functional groups.

e 13C NMR: The carbon NMR spectrum should exhibit five distinct signals corresponding to the

five carbon atoms in the molecule. The chemical shifts will be characteristic of the carbon
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environments (methyl, methylene, methine, and hydroxymethyl).

o FTIR: The infrared spectrum will be characterized by absorption bands corresponding to the
functional groups present:

o O-H stretching of the alcohol group (broad band around 3300 cm~1).

[e]

N-H stretching of the primary amine (two bands in the region of 3300-3500 cm™1).

o

C-H stretching of the alkyl groups (around 2850-2960 cm™1).

[¢]

C-0O stretching of the primary alcohol (around 1050 cm™1).

[¢]

N-H bending of the primary amine (around 1600 cm~1).

e Mass Spectrometry: The mass spectrum of DL-Methioninol is expected to show a molecular
ion peak [M]* at m/z 135. The fragmentation pattern would likely involve the loss of small
neutral molecules such as water (from the hydroxyl group), ammonia (from the amino
group), and fragments from the thioether side chain.[6]

Experimental Protocols
Synthesis of DL-Methioninol

DL-Methioninol is typically synthesized by the reduction of DL-methionine or its ester
derivatives. A common laboratory-scale procedure involves the use of a strong reducing agent
like lithium aluminum hydride (LiAIH4).

Protocol: Reduction of DL-Methionine Methyl Ester

« Esterification of DL-Methionine: DL-methionine is first converted to its methyl ester to protect
the carboxylic acid and improve solubility in organic solvents. This can be achieved by
reacting DL-methionine with methanol in the presence of an acid catalyst (e.qg., thionyl
chloride or dry HCI gas).

e Reduction:

o In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or
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argon), a suspension of lithium aluminum hydride (LiAlHs) in a dry ether solvent (e.g.,
diethyl ether or tetrahydrofuran (THF)) is prepared and cooled in an ice bath.

o A solution of DL-methionine methyl ester in the same dry ether is added dropwise to the
LiAlH4 suspension with vigorous stirring.

o After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then refluxed for several hours to ensure complete reduction.

e Quenching and Work-up:

o The reaction is carefully quenched by the sequential and slow addition of water, followed
by a sodium hydroxide solution, and then more water, while cooling in an ice bath.

o The resulting granular precipitate of aluminum salts is removed by filtration.

o The filtrate is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSOQa), and the
solvent is removed under reduced pressure to yield crude DL-Methioninol as an oil.

« Purification: The crude product can be purified by vacuum distillation or column
chromatography on silica gel.
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Figure 2: Synthesis of DL-Methioninol

Chiral Resolution of DL-Methioninol

The separation of the D- and L-enantiomers of DL-Methioninol can be accomplished using
several techniques, with chiral High-Performance Liquid Chromatography (HPLC) being a
prevalent and effective method.

Protocol: Chiral HPLC Resolution

e Column Selection: A chiral stationary phase (CSP) is required. Common choices for the
resolution of amino alcohols include columns based on cyclodextrins, polysaccharide
derivatives (e.g., cellulose or amylose carbamates), or crown ethers.[7][8]

» Mobile Phase: The mobile phase composition is critical for achieving good separation. A
typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar
solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a
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mixture thereof). Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be
used to improve peak shape and resolution. For reversed-phase chiral HPLC, a mixture of
water (often with a buffer) and an organic modifier like acetonitrile or methanol is used.

Detection: A UV detector is commonly used, typically set at a wavelength where the analyte
has some absorbance (e.g., around 210-220 nm).

Procedure:

o Prepare a standard solution of DL-Methioninol in the mobile phase or a compatible

solvent.

o Equilibrate the chiral column with the chosen mobile phase until a stable baseline is

achieved.
o Inject the sample onto the column.

o The two enantiomers will travel through the column at different rates due to their
differential interactions with the chiral stationary phase, resulting in two separate peaks in

the chromatogram.

o The elution order of the enantiomers depends on the specific chiral stationary phase and

mobile phase conditions used.
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Figure 3: Chiral HPLC Resolution Workflow

Applications in Drug Development and Research

DL-Methioninol and its enantiomerically pure forms are valuable in several areas of drug

development and chemical research:

o Chiral Building Blocks: Enantiomerically pure L- and D-Methioninol serve as versatile starting
materials for the synthesis of complex chiral molecules, including pharmaceuticals and

natural products.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1345532?utm_src=pdf-body-img
https://www.benchchem.com/product/b1345532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Chiral Auxiliaries and Ligands: The amino and alcohol functionalities allow for the formation
of derivatives that can act as chiral auxiliaries, directing the stereochemical outcome of a
reaction. They can also be used to synthesize chiral ligands for asymmetric catalysis.

o Pharmaceutical Intermediates: The structural features of methioninol are incorporated into
various drug candidates, particularly those targeting metabolic pathways or requiring a
sulfur-containing moiety.

Conclusion

DL-Methioninol is a fundamentally important chiral amino alcohol with a well-defined structure
and stereochemistry. Its racemic nature necessitates methods for chiral resolution to access
the enantiomerically pure forms, which are highly valuable in stereoselective synthesis. This
guide has provided a detailed overview of its structural characteristics, physicochemical
properties, and key experimental protocols for its synthesis and separation. A thorough
understanding of these aspects is crucial for leveraging the full potential of DL-Methioninol in
the advancement of chemical synthesis and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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